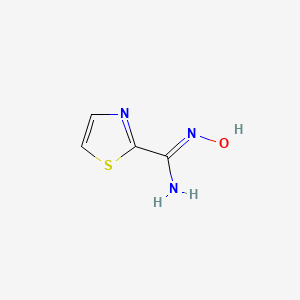

N-Hydroxy-2-thiazolecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Hydroxy-2-thiazolecarboximidamide is a chemical compound with the molecular formula C4H5N3OS . It has a molecular weight of 143.17 .

Molecular Structure Analysis

The molecular structure of N-Hydroxy-2-thiazolecarboximidamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Chemical Reactions Analysis

While specific chemical reactions involving N-Hydroxy-2-thiazolecarboximidamide are not available, N-hydroxy compounds have been involved in various chemical reactions. For example, N-hydroxy peptides have shown unique conformational preferences and biological activities . Another study showed that the reaction of N-hydroxy-N-(2-oxoalkyl)amides led to 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

科学的研究の応用

Synthesis of N-Substituted Amidoximes

N-Hydroxy-2-thiazolecarboximidamide is used in the synthesis of N-substituted amidoximes. These are privileged structures that have been extensively used as versatile building blocks in the synthesis of various heterocycles . The protocol represents a fast, efficient, and economic alternative to the earlier reported multistep methods .

Formation of 1,2,4-Oxadiazolones

The synthetic application of the obtained amidoximes has also been demonstrated through the formation of 1,2,4-oxadiazolones via base-mediated carbonylative cyclization with 1,1’-carbonyldiimidazole .

Synthesis of Benzimidazoles

N-substituted amidoximes are used in the synthesis of benzimidazoles . These are heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and pigments.

Synthesis of 4-Aminoquinazolines

N-substituted amidoximes are also used in the synthesis of 4-aminoquinazolines . These are a type of quinazoline that has an amino group attached to the 4-position. They are used in the synthesis of a variety of pharmaceuticals.

Synthesis of 1-Aminoisoquinolines

N-substituted amidoximes are used in the synthesis of 1-aminoisoquinolines . These are a type of isoquinoline that has an amino group attached to the 1-position. They are used in the synthesis of a variety of pharmaceuticals.

Industrial Research Applications

In industrial research, N-Hydroxy-2-thiazolecarboximidamide finds applications in manufacturing processes, particularly in improving product quality and efficiency. Its use in various industries, such as pharmaceuticals and agrochemicals, has shown promising results.

Synthesis of Oxadiazoles

N-substituted amidoximes are used in the synthesis of oxadiazoles . These are a type of heterocyclic compound that contain an oxygen atom and two nitrogen atoms in a five-membered ring.

Synthesis of Oxadiazolones (Thiones)

N-substituted amidoximes are used in the synthesis of oxadiazolones (thiones) . These are a type of heterocyclic compound that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are used in the synthesis of a variety of pharmaceuticals.

将来の方向性

Future research could focus on the synthesis and applications of N-Hydroxy-2-thiazolecarboximidamide. For instance, a study highlighted the potential of N-hydroxy modifications for pharmaceuticals . Another study emphasized the potential of N-hydroxy modifications in the design of constrained peptidomimetics .

作用機序

Mode of Action

The mode of action of N-Hydroxy-2-thiazolecarboximidamide involves its interaction with its targets, leading to various biochemical changes. It’s known that amino groups derived from naturally abundant amino acids or (di)amines can be used as “shuttles” in nature for oxygen transfer to provide intermediates or products comprising N-O functional groups such as N-hydroxy .

Biochemical Pathways

N-Hydroxy-2-thiazolecarboximidamide may affect various biochemical pathways. The compound can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Result of Action

Some studies have shown its potential to degrade certain pollutants and mitigate environmental contamination. Its long-term impact on ecosystems and sustainability require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Hydroxy-2-thiazolecarboximidamide. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

特性

IUPAC Name |

N'-hydroxy-1,3-thiazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPFPKKUBYFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-2-thiazolecarboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。